molecular formula C6H6LiNO3 B15325757 Lithium 2-(oxazol-5-yl)propanoate

Lithium 2-(oxazol-5-yl)propanoate

Cat. No.: B15325757
M. Wt: 147.1 g/mol
InChI Key: OFBAHQQPJWAAQO-UHFFFAOYSA-M
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Description

Lithium 2-(oxazol-5-yl)propanoate is a chemical compound that features a lithium cation and an oxazole ring substituted at the 5-position with a propanoate group. Oxazole derivatives are known for their diverse biological activities and have been extensively studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lithium 2-(oxazol-5-yl)propanoate typically involves the reaction of oxazole derivatives with lithium salts under controlled conditions. One common method is the reaction of 2-(oxazol-5-yl)propanoic acid with lithium hydroxide in an aqueous medium, followed by purification to obtain the desired lithium salt .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure consistency and quality of the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride, resulting in the reduction of the oxazole ring or the propanoate group.

    Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring or the propanoate group are replaced by other substituents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

Lithium 2-(oxazol-5-yl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of lithium 2-(oxazol-5-yl)propanoate involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways or bind to receptors to exert therapeutic effects. The lithium cation can also play a role in stabilizing the compound and enhancing its biological activity .

Comparison with Similar Compounds

    2-(oxazol-5-yl)propanoic acid: The parent acid form of the compound.

    Lithium oxazole: A simpler oxazole derivative with lithium.

    Oxazole derivatives: Various compounds with different substituents on the oxazole ring.

Uniqueness: Lithium 2-(oxazol-5-yl)propanoate is unique due to the combination of the oxazole ring and the lithium cation, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H6LiNO3

Molecular Weight

147.1 g/mol

IUPAC Name

lithium;2-(1,3-oxazol-5-yl)propanoate

InChI

InChI=1S/C6H7NO3.Li/c1-4(6(8)9)5-2-7-3-10-5;/h2-4H,1H3,(H,8,9);/q;+1/p-1

InChI Key

OFBAHQQPJWAAQO-UHFFFAOYSA-M

Canonical SMILES

[Li+].CC(C1=CN=CO1)C(=O)[O-]

Origin of Product

United States

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